molecular formula C16H19NO3 B6503155 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 859112-95-1

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B6503155
CAS No.: 859112-95-1
M. Wt: 273.33 g/mol
InChI Key: BJKRQQMNNWVUGY-UHFFFAOYSA-N
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Description

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-chromenone and piperidine.

    Formation of Intermediate: The 7-methyl-4-chromenone undergoes a nucleophilic substitution reaction with piperidine to form an intermediate compound.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chromenone ring to a dihydrochromenone.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-keto-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one.

    Reduction: Formation of 6-deoxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-dihydrochromen-2-one.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxyl group at the 6th position.

    6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position.

    6-hydroxy-7-methyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 4th position.

Uniqueness

The presence of both the hydroxyl group at the 6th position and the piperidin-1-ylmethyl group at the 4th position makes 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-7-15-13(9-14(11)18)12(8-16(19)20-15)10-17-5-3-2-4-6-17/h7-9,18H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKRQQMNNWVUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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